1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties and reactivity. The InChI code for a similar compound, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, is 1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H . This provides a representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For a similar compound, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, the molecular weight is 228.17, and it has a melting point of 116-118 degrees Celsius .Scientific Research Applications
Antifungal Activities
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrate notable antifungal properties. For instance, specific derivatives have been found to exhibit moderate antifungal activities, particularly against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. This suggests potential applications in the development of agricultural fungicides and plant protection strategies (Wu et al., 2012).
Nematocidal and Insecticidal Properties
Some derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have demonstrated efficacy as nematocides and insecticides. For example, certain compounds have shown good nematocidal activity against Meloidogyne incognita, a common nematode pest, and insecticidal activities against various agricultural pests, suggesting their potential as novel pest control agents (Zhao et al., 2017).
Synthesis of Heterocyclic Compounds
This chemical is a key building block in the synthesis of diverse heterocyclic compounds. Its derivatives have been utilized to create a wide range of structurally varied compounds, which are important in medicinal chemistry and drug design due to their potential biological activities (Prabakaran et al., 2012).
Antibacterial Evaluation
In the realm of antibacterial research, derivatives of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have been evaluated for their effectiveness against various bacterial strains. Some compounds have shown promising results, indicating potential for the development of new antibacterial agents (Pitucha et al., 2011).
Environmental and Biological Sensing Applications
There is potential for using derivatives of this compound in environmental and biological sensing, particularly for the detection of specific ions in biological and environmental samples. For example, a chromium(III) membrane sensor based on a derivative of this compound has been developed, demonstrating its utility in analytical chemistry (Zamani et al., 2009).
properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-8(10(15)18)6-17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSRPBHRYWEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697107 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
CAS RN |
1185292-87-8 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.